molecular formula C17H18N2O2 B4700143 N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide

Cat. No. B4700143
M. Wt: 282.34 g/mol
InChI Key: ZGUOLMRGJFEMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as ECA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ECA is a synthetic molecule that belongs to the class of compounds known as amides. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). These enzymes are involved in a variety of physiological processes, including inflammation and blood flow regulation. By inhibiting these enzymes, N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide may have beneficial effects on the body.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have a wide range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased metabolism, and increased levels of certain neurotransmitters in the brain. N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potentially valuable tool for the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in laboratory experiments is that its effects on the body can be complex and difficult to interpret, making it important to carefully design experiments to account for these complexities.

Future Directions

There are many potential future directions for the use of N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in scientific research. One area of interest is the potential use of N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide as a therapeutic agent for various conditions, including cardiovascular disease and inflammation. Another area of interest is the use of N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide as a tool for studying the mechanisms of action of various drugs and compounds. Additionally, further research is needed to fully understand the complex effects of N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide on the body, which may lead to new insights into the underlying mechanisms of various physiological processes.

Scientific Research Applications

N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a wide range of effects on the body, including on the cardiovascular system, the nervous system, and the immune system. N-{4-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been used to study the effects of various drugs on the body, as well as to investigate the potential therapeutic uses of other compounds.

properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-18-16(20)13-7-9-15(10-8-13)19-17(21)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUOLMRGJFEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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